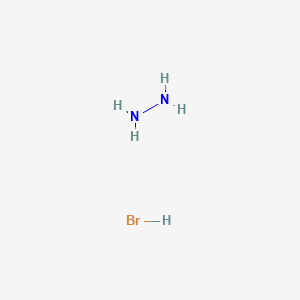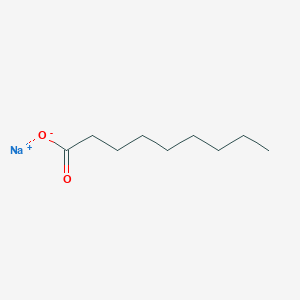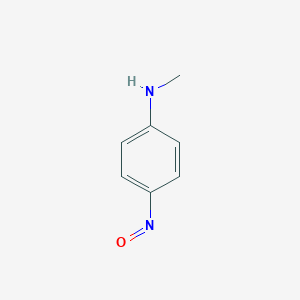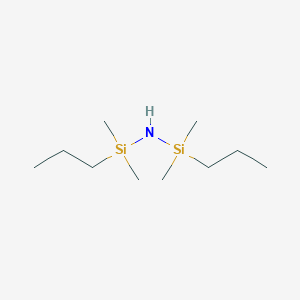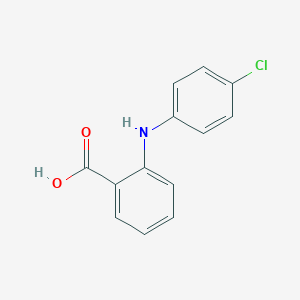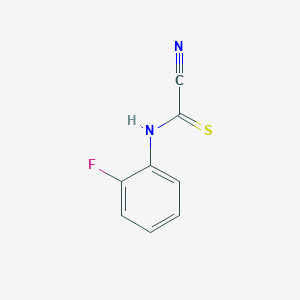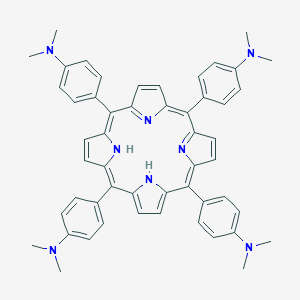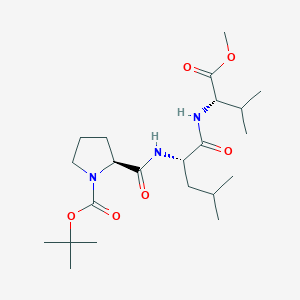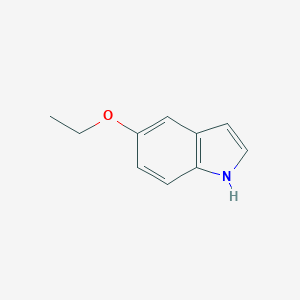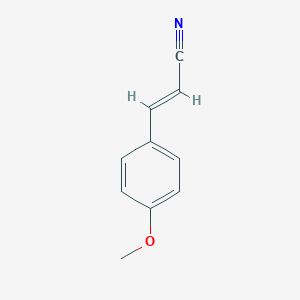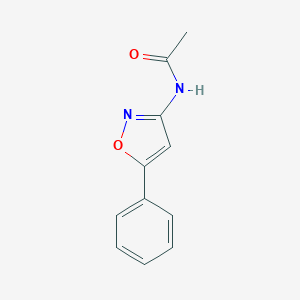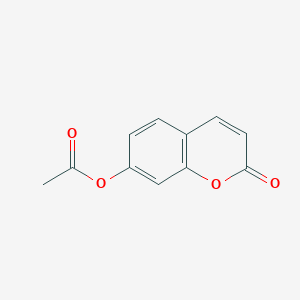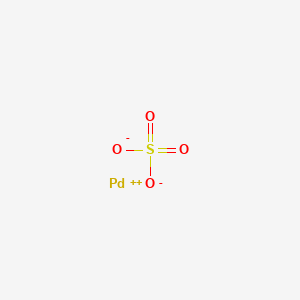
Sulfato de paladio(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(II) sulfate is a chemical compound composed of palladium and sulfate ions. It is an inorganic compound with the chemical formula PdSO4. It is a white, odorless, and tasteless powder that is insoluble in water. Palladium(II) sulfate has a variety of applications in the fields of chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Catalizador en Reacciones Químicas
El sulfato de paladio(II) es conocido por su singular actividad catalítica. Se utiliza como catalizador en diversas reacciones químicas complejas . Por ejemplo, acelera el craqueo del petróleo, la oxidación selectiva de óxidos bajos y la oxidación de alcanos . También juega un papel crucial en las reacciones de formación de enlaces carbono-carbono como la reacción de Heck y el acoplamiento de Suzuki .
Proceso de Hidrogenación
El sulfato de paladio(II) se utiliza en la hidrogenación de alquinos a alquenos sin reducción adicional a alcanos . Este proceso se conoce comúnmente como Paladio de Lindlar .
Galvanoplastia
La solución de sulfato de paladio(II) se utiliza como catalizador para la galvanoplastia . La galvanoplastia es un proceso que utiliza una corriente eléctrica para reducir los cationes metálicos disueltos de manera que formen un recubrimiento metálico delgado y coherente sobre un electrodo.
Producción de Compuestos Complejos de Paladio
La solución de sulfato de paladio(II) también se utiliza en la etapa preliminar para la producción de compuestos complejos de paladio . Estos compuestos tienen una amplia gama de aplicaciones en diversos campos de la ciencia y la tecnología.
Fabricación de Sensores
El sulfato de paladio(II), cuando se combina con varios materiales como otras nanopartículas metálicas, nanopartículas de óxido metálico y materiales a base de carbono, se utiliza para fabricar diferentes tipos de sensores, incluidos sensores eléctricos y sensores ópticos .
Electrocatalizador
Cuando se dispersa en materiales conductores, el sulfato de paladio(II) demuestra ser un excelente electrocatalizador para la oxidación de alcoholes primarios en medios alcalinos .
Mecanismo De Acción
Target of Action
Palladium(II) sulfate is an inorganic compound with the formula PdSO4 . It is primarily used as a catalyst in various chemical reactions
Mode of Action
Palladium(II) sulfate acts as a catalyst, accelerating chemical reactions without being consumed in the process . It can facilitate a variety of reactions, including oxidation and reduction reactions, and carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Pharmacokinetics
A study on a related compound, a dinuclear palladium(ii)-spermine chelate, showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 207 h .
Result of Action
The result of Palladium(II) sulfate’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions . In a biological context, the effects would depend on the specific biochemical reactions being catalyzed.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It has been reported that Palladium(II) complexes have potential anticancer activity . These complexes interact with various biomolecules, including enzymes and proteins, within the cell . The nature of these interactions is largely dependent on the specific structure of the Palladium(II) complex .
Cellular Effects
Palladium(II) sulfate and its complexes have been shown to have significant effects on various types of cells, particularly cancer cells . They influence cell function by inducing cell death and antioxidant defense . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Palladium(II) sulfate is complex and involves both radical mechanisms and electron transfer mechanisms . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
It has been suggested that Palladium(II) complexes have potential anticancer activity
Metabolic Pathways
Palladium(II) sulfate is involved in various metabolic pathways, particularly those related to its potential anticancer activity . It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) sulfate can be achieved through the reaction of Palladium(II) chloride with sulfuric acid.", "Starting Materials": ["Palladium(II) chloride", "Sulfuric acid"], "Reaction": [ "Add Palladium(II) chloride to a beaker containing water and stir to dissolve.", "Slowly add sulfuric acid to the beaker while stirring continuously.", "Heat the mixture to 80°C and continue stirring for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with water and dry in an oven at 100°C.", "The resulting product is Palladium(II) sulfate." ] } | |
| 13566-03-5 | |
Fórmula molecular |
H2O4PdS |
Peso molecular |
204.50 g/mol |
Nombre IUPAC |
palladium;sulfuric acid |
InChI |
InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clave InChI |
POLLVEHVGPMJIK-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Pd+2] |
SMILES canónico |
OS(=O)(=O)O.[Pd] |
| 22723-63-3 13566-03-5 |
|
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of Palladium(II) sulfate, and how does its interaction with heteropoly acids enhance its activity?
A1: Palladium(II) sulfate demonstrates significant catalytic activity in the oxidation of cycloolefins to their corresponding cyclic ketones. [] This activity is notably enhanced when combined with heteropoly acids (HPAs), such as H3PMo6W6O40. [] The PdSO4–H3PMo6W6O40 system exhibits exceptional efficiency, particularly in oxidizing cyclopentene and cyclohexene. [] The reaction mechanism suggests that Palladium(II) sulfate oxidizes the cycloolefin, subsequently being re-oxidized by the HPA, allowing for catalytic turnover. []
Q2: How does the structure of the cycloolefin influence its reactivity in Palladium(II) sulfate-catalyzed oxidation?
A2: Research indicates that the size and substitution pattern of the cycloolefin impact its reactivity in Palladium(II) sulfate-catalyzed oxidation. [] Larger cycloolefins, with increasing carbon numbers, generally show reduced reactivity compared to smaller ones. [] For instance, the yield of the corresponding cyclic ketone decreases as the ring size increases from cyclopentene to cyclooctene. [] Additionally, methyl-substituted cyclohexenes exhibit lower reactivity compared to unsubstituted cyclohexene. []
Q3: What analytical techniques are employed to quantify Palladium(II) sulfate in solution, and what challenges are associated with its measurement?
A3: Direct quantification of Palladium(II) sulfate in solution, especially in the presence of other ions like chloride and nitrate, can be challenging due to potential interferences. [] Ion chromatography (IC) provides a robust solution, but requires pre-treatment steps to remove interfering ions. [] One approach involves using IC-H cation exchange resin to eliminate the interference from Palladium(II) cations before analyzing the anions. [] Following this pre-treatment, a gradient elution with KOH solution is employed, and the target ions are detected using a suppressed conductivity detector. [] This method allows for the simultaneous determination of chloride and nitrate ions in Palladium(II) sulfate solutions. []
Q4: How does the sorption behavior of Palladium(II) sulfate differ from its chloro complex, and what implications does this have for its recovery?
A4: Studies on novel carbon fibers reveal distinct sorption properties for Palladium(II) sulfate compared to its chloro complex, K2PdCl4. [] While the specific sorption mechanisms and their dependence on solution conditions require further investigation, these differences highlight the importance of considering the chemical form of Palladium(II) when developing recovery strategies from various solutions. [] Understanding these sorption behaviors is crucial for optimizing the recovery and recycling of this valuable metal from industrial processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


